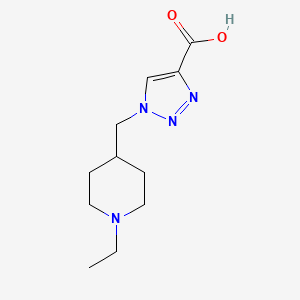
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals and alkaloids . The molecule also features a 1,2,3-triazole ring, which is a type of heterocyclic compound that often exhibits various biological activities.
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions. For instance, the piperidine ring could be formed through cyclization reactions . The 1,2,3-triazole ring could be synthesized through a variety of methods, including the Huisgen cycloaddition, a type of click chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperidine ring and a 1,2,3-triazole ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to the presence of multiple functional groups. For example, the nitrogen atoms in the 1,2,3-triazole ring can act as nucleophiles in reactions with electrophiles. The piperidine ring can also undergo various transformations, such as N-alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine and 1,2,3-triazole rings could influence its solubility, stability, and reactivity .
Aplicaciones Científicas De Investigación
Synthesis Methodologies
Research has developed various methodologies for synthesizing 1,2,3-triazole derivatives, demonstrating the chemical versatility of these compounds. For instance, a study by Holla et al. (2005) focuses on the synthesis of substituted 1,2,3-triazoles through the 1,3-dipolar cycloaddition reaction, showcasing their potential in generating diverse molecular structures with antimicrobial properties (Holla et al., 2005). Similarly, Liu et al. (2015) describe an oriented synthesis approach for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, highlighting the strategic routes to access triazole derivatives for further pharmaceutical exploration (Liu et al., 2015).
Antimicrobial Activities
Triazole derivatives have been extensively studied for their antimicrobial activities. A variety of 1,2,3-triazoles have shown efficacy against a range of bacterial and fungal pathogens. For instance, the antimicrobial activity of some new 1,2,4-triazol-3-one derivatives was evaluated, revealing that these compounds exhibit significant activity against test microorganisms, suggesting their potential use as antimicrobial agents (Fandaklı et al., 2012).
Anticancer Activities
The anticancer potential of triazole derivatives has also been a subject of interest. Dong and Wu (2018) synthesized new 1-aryl-4-[(aziridine-1-yl)diarylmethyl]-5-methyl-1H-1,2,3-triazole derivatives and evaluated their anticancer activities against human leukemia HL-60 cells and human hepatoma G2 cells, with some compounds showing high activity (Dong & Wu, 2018). This study underscores the potential of triazole derivatives as anticancer agents, providing a foundation for further exploration in cancer treatment.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve exploring its potential biological activities and developing more efficient synthetic methods. Given the prevalence of piperidine and 1,2,3-triazole structures in pharmaceuticals, this compound could have potential applications in drug discovery .
Propiedades
IUPAC Name |
1-[(1-ethylpiperidin-4-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-2-14-5-3-9(4-6-14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQQJMUYCSZVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















